molecular formula C24H19NO4 B2403111 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923690-00-0

3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2403111
CAS No.: 923690-00-0
M. Wt: 385.419
InChI Key: JPLHXBXTWSBVKR-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chromenyl group, a methoxy group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzoyl chloride with 2-(2-methylphenyl)-4-oxo-4H-chromene-6-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The chromenyl group is known to interact with various biological pathways, potentially leading to the inhibition of specific enzymes or the activation of certain receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
  • 2-methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenylbenzamide
  • 4-methoxy-N-(3-methylphenyl)benzamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenyl group, in particular, enhances its potential for interacting with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-6-3-4-9-19(15)23-14-21(26)20-13-17(10-11-22(20)29-23)25-24(27)16-7-5-8-18(12-16)28-2/h3-14H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLHXBXTWSBVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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